3-Acetylthiopropylene sulfide

Description

3-Acetylthiopropylene sulfide (CAS: Not explicitly provided in evidence) is a sulfur-containing organic compound characterized by a thioester group (-S-CO-) and a sulfide (-S-) moiety. It was first synthesized and evaluated for its antitubercular properties in the 1960s as part of a broader investigation into sulfur-containing compounds. Structurally, it consists of a propylene backbone with an acetylthio group (-S-CO-CH₃) and a sulfide linkage, conferring both lipophilic and reactive properties. Early studies demonstrated its efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL in vitro . This activity was hypothesized to arise from its ability to disrupt bacterial membrane integrity or interfere with thiol-dependent metabolic pathways .

Properties

CAS No. |

63979-92-0 |

|---|---|

Molecular Formula |

C10H14O2S3 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

S-[(E)-3-[(E)-3-acetylsulfanylprop-1-enyl]sulfanylprop-2-enyl] ethanethioate |

InChI |

InChI=1S/C10H14O2S3/c1-9(11)14-7-3-5-13-6-4-8-15-10(2)12/h3-6H,7-8H2,1-2H3/b5-3+,6-4+ |

InChI Key |

STEAHRMZOBVQGD-GGWOSOGESA-N |

Isomeric SMILES |

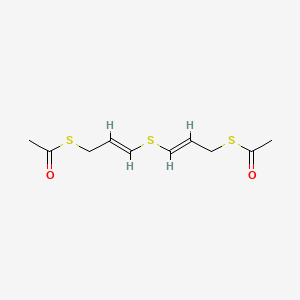

CC(=O)SC/C=C/S/C=C/CSC(=O)C |

Canonical SMILES |

CC(=O)SCC=CSC=CCSC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylthiopropylene sulfide typically involves the reaction of thiopropylene with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylthiopropylene sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert it back to thiopropylene or other reduced forms.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl group under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiopropylene and other reduced derivatives.

Substitution: Various substituted thiopropylene derivatives.

Scientific Research Applications

3-Acetylthiopropylene sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-acetylthiopropylene sulfide involves its interaction with molecular targets through its functional groups. The acetyl group can participate in acetylation reactions, while the thiopropylene backbone can engage in nucleophilic or electrophilic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

3-(2-Furoylthio)Propylene Sulfide

- Structure : Replaces the acetyl group with a 2-furoyl moiety.

- Activity : Exhibited superior antitubercular activity (MIC: 6.25 μg/mL) compared to 3-acetylthiopropylene sulfide, likely due to enhanced electrophilicity from the furan ring, improving target binding .

- Stability : Higher susceptibility to hydrolysis compared to acetyl derivatives, limiting its in vivo utility .

Diethyl Sulfide

Bismuth Dimercaprol Derivatives

- Structure : Bismuth complexes with sulfhydryl groups.

- Activity : Demonstrated suppression of bacterial capsular polysaccharides (e.g., Klebsiella pneumoniae), though mechanisms differ from this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.